![molecular formula C18H32N2O4 B2440401 2-Azaspiro[4.4]nonane hemioxalate CAS No. 1523617-88-0](/img/structure/B2440401.png)

2-Azaspiro[4.4]nonane hemioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

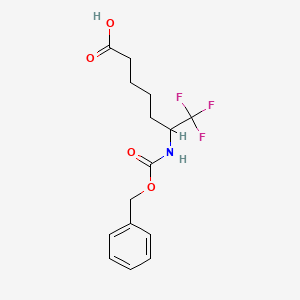

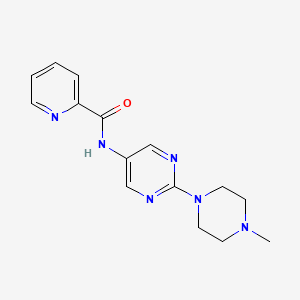

2-Azaspiro[4.4]nonane hemioxalate is a chemical compound with the molecular formula C18H32N2O4 . It has a molecular weight of 340.46 .

Synthesis Analysis

The synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton has been described in several studies . One method involves a domino radical bicyclization process, which yields a mixture of diastereomers . Another study describes the synthesis of spirosuccinimides, which are evaluated for anticonvulsant activity .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.4]nonane hemioxalate can be represented by the InChI code: 1S/2C8H15N.C2H2O4/c21-2-4-8(3-1)5-6-9-7-8;3-1(4)2(5)6/h29H,1-7H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

2-Azaspiro[4.4]nonane hemioxalate is a solid at room temperature . It has a molecular weight of 340.46 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Synthesis and Chemical Properties

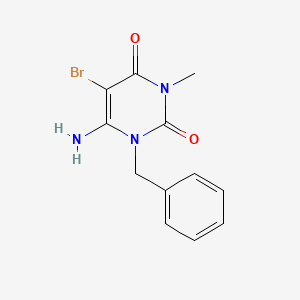

2-Azaspiro[4.4]nonane derivatives have been synthesized and analyzed for their physicochemical properties, demonstrating significant interest due to their unique structural features. These compounds, including N-phenylamino derivatives, have shown anticonvulsant properties, which were evaluated using maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The investigation into their mechanism of action, particularly their influence on GABA(A) receptors, provides a foundation for further research into their potential therapeutic applications (Kamiński, Obniska, & Dybała, 2008).

Applications in Drug Discovery

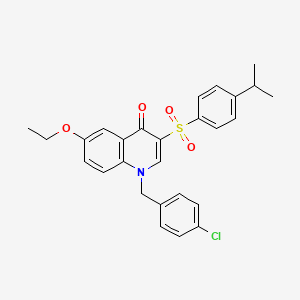

The unique structure of 2-Azaspiro[4.4]nonane makes it a core skeleton in several bioactive natural products, including cephalotaxine, known for its antileukemic activity. This has led to the development of new methods for constructing this ring system, aiming at potential therapeutic applications (Serry A. A. El Bialy, Braun, & Tietze, 2005).

Anticonvulsant Properties

Further studies have synthesized and evaluated N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane for their anticonvulsant activities. These compounds were tested using maximum electroshock seizure (MES), subcutaneous pentylenetetrazole (sc.MET), and rotorod (TOX) tests, revealing promising anticonvulsant potential and laying the groundwork for future pharmaceutical development (Obniska, Dzierżawska-Majewska, Zagórska, Zajdel, & Karolak‐Wojciechowska, 2005).

Role in Chemical Synthesis

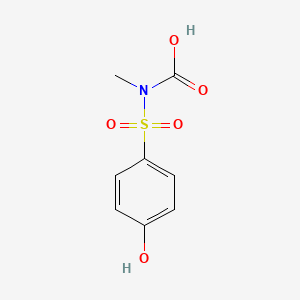

The 2-Azaspiro[4.4]nonane structure has been utilized in one-pot synthesis methods, such as the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, to create 2-oxa-7-azaspiro[4.4]nonanediones. This showcases its importance in facilitating efficient synthetic pathways for complex molecular architectures (Thanh‐Truc Huynh, Nguyen, & Nishino, 2017).

Safety and Hazards

properties

IUPAC Name |

2-azaspiro[4.4]nonane;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15N.C2H2O4/c2*1-2-4-8(3-1)5-6-9-7-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEDEEUHDJYZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCNC2.C1CCC2(C1)CCNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[4.4]nonane hemioxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2440335.png)

![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)

![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)